molecular formula C13H16N4O2 B2356991 3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide CAS No. 1856018-99-9

3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2356991
CAS RN: 1856018-99-9
M. Wt: 260.297
InChI Key: BTILKMPWTVVRJR-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole-based compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further studied.

Future Directions

There are several future directions for the research on 3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. One potential direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, future research could focus on the development of novel derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-methoxyphenyl hydrazine and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting product is further treated with ammonium acetate and acetic anhydride to obtain the final compound.

Scientific Research Applications

3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities in various scientific research studies.

properties

IUPAC Name

5-amino-2-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-17-11(8-12(14)16-17)13(18)15-9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTILKMPWTVVRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

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